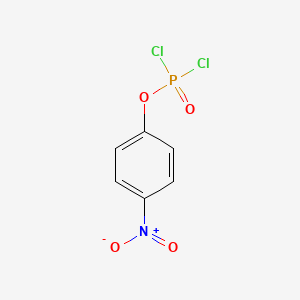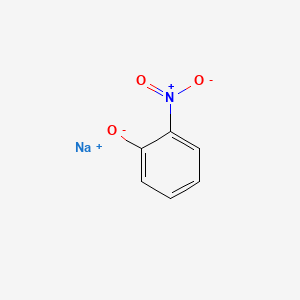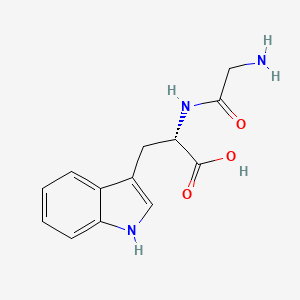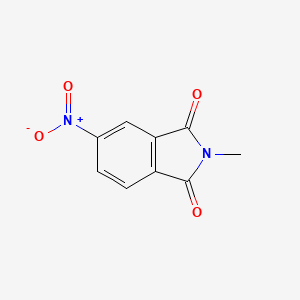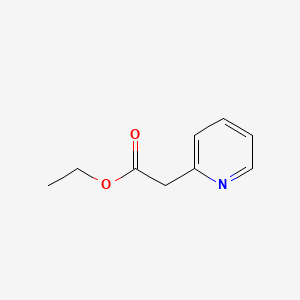
Ethyl 2-pyridylacetate
Overview
Description
Ethyl 2-pyridylacetate (EPA) is an organic compound that has been used in a wide variety of fields, including medicinal chemistry, biochemistry, and pharmacology. EPA has been found to possess a number of interesting and useful properties, such as its ability to act as an antioxidant and its potential to act as an inhibitor of enzymes.
Scientific Research Applications
Synthesis and Biological Activities
Ethyl 2-pyridylacetate has been extensively studied for its potential in synthesizing various novel heterocyclic derivatives. For instance, Szulczyk et al. (2017) synthesized 36 new compounds from ethyl 2-(2-pyridylacetate) linked with different moieties like thiosemicarbazide, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole. These compounds were tested for their antimicrobial, cytotoxic, and antiviral activities, showing promising biological applications (Szulczyk et al., 2017).
Organic Synthesis
This compound is also significant in organic synthesis. Zhu et al. (2003) demonstrated its role in a phosphine-catalyzed [4 + 2] annulation, forming tetrahydropyridines with complete regioselectivity. This synthesis is notable for its efficiency and potential in creating diverse organic compounds (Zhu et al., 2003).
Protecting Group in DNA Synthesis
In the field of nucleic acids, this compound has been used as a protecting group for internucleotidic linkages in oligodeoxyribonucleotide synthesis. Takaku et al. (1987) described its stability under various conditions and its effective removal under mild procedures, making it a valuable tool in DNA synthesis (Takaku et al., 1987).
Application in Polymer Chemistry
This compound has been employed in polymer chemistry as well. Elladiou and Patrickios (2012) used 2-(pyridin-2-yl)ethanol, derived from this compound, as a protecting group for methacrylic acid in polymer synthesis. This group's stability and selective removal post-polymerization highlight its potential in developing functional polymers (Elladiou & Patrickios, 2012).
Photoreactivity Studies
The photoreactivity of this compound derivatives has been a topic of interest. Takagi and Ogata (1977) studied the photoisomerisation of substituted 2-methylpyridines, including ethyl methyl-2-pyridylacetates, revealing insights into their photoreactivity and quantum yields. Such studies contribute to our understanding of light-induced chemical transformations (Takagi & Ogata, 1977).
Safety and Hazards
Ethyl 2-pyridylacetate is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is advised . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
Mechanism of Action
Target of Action
Ethyl 2-pyridylacetate, also known as Ethyl 2-pyridineacetate, is a compound with the empirical formula C9H11NO2 . .
Biochemical Pathways
It has been used in the synthesis of various heterocyclic derivatives . These derivatives involve the linkage of a 2-pyridyl ring with different moieties, potentially affecting various biochemical pathways .
Result of Action
The compound and its derivatives have been tested in vitro against a number of microorganisms, including gram-positive cocci, gram-negative rods, and candida albicans . They have also been tested for cytotoxicity and antiviral activity against HIV-1 .
Biochemical Analysis
Biochemical Properties
Ethyl 2-pyridylacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form derivatives that involve the linkage of a 2-pyridyl ring with thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole moieties . These interactions are crucial for its function in biochemical processes, including enzyme inhibition and activation.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound exhibit cytotoxicity and antiviral activity against HIV-1 . These effects highlight its potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, leading to the modulation of their activity. For example, this compound derivatives have been shown to inhibit the growth of certain microorganisms by targeting specific enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that this compound can cause skin and eye irritation, as well as respiratory issues at high concentrations . These findings underscore the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways include oxidative C-H functionalization, which is essential for its conversion into active metabolites . These pathways play a crucial role in determining the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are essential for its biological activity and therapeutic potential .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These processes ensure that this compound reaches its site of action within the cell, where it can exert its biochemical effects .
properties
IUPAC Name |
ethyl 2-pyridin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)7-8-5-3-4-6-10-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDKTVXSXWAKJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181817 | |
| Record name | Ethyl 2-pyridylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2739-98-2 | |
| Record name | Ethyl 2-pyridylacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2739-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-pyridylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002739982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2739-98-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-pyridylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-pyridylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 2-pyridylacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YNQ9EN6RL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of heterocyclic systems can be synthesized using ethyl 2-pyridylacetate?
A1: this compound has proven useful in synthesizing indolizines and benz[b]indolizines. For instance, reacting this compound with p-benzoquinone or p-toluoquinone yields 3-hydroxy- and 1-methyl-3-hydroxy-10-ethoxycarbonylbenz[b]indolizine, respectively []. Additionally, it reacts with 1,4-naphthoquinone to produce 12-ethoxycarbonyl-6,11-dioxo-6,11-dihydronaphth[2,3-b]indolizine [].
Q2: Can this compound participate in radical reactions?
A3: Yes, this compound can undergo iodine-catalyzed oxidative coupling-annulation with alkenes to form indolizines []. This reaction is proposed to follow a radical mechanism, supported by radical trapping experiments []. The use of tert-butyl hydrogen peroxide (TBHP) as an oxidant alongside iodine is crucial for this transformation [].
Q3: Are there alternative synthetic routes to access this compound?
A4: Yes, several methods have been developed for the preparation of this compound. While specific procedures are not detailed within the provided abstracts, two articles highlight this aspect. One paper focuses on a convenient preparation method for this compound []. Another study describes the synthesis of a series of derivatives originating from this compound [].
Q4: Beyond indolizines, what other heterocycles utilize this compound in their synthesis?
A5: this compound serves as a starting material in the synthesis of 2-hydroxypyrazolo[1,5-a]pyridine []. This reaction involves the interaction of this compound with hydroxylamine-O-sulfonic acid [].
Q5: Has this compound been used to create more complex heterocyclic systems?
A6: Researchers have employed this compound in a one-pot synthesis of ethyl 8,9-difluoro-6-oxo-6H-benzo[c]quinolizine-5-carboxylate []. This synthesis involves condensation with 2,4,5-trifluorobenzoyl chloride followed by intramolecular nucleophilic aromatic substitution to construct the desired ring system [].
Q6: Are there any reported limitations or challenges associated with using this compound in synthesis?
A7: While generally versatile, some reactions involving this compound may exhibit limitations. For instance, the iodine-catalyzed oxidative coupling-annulation with alkenes to form indolizines shows decreased yields with electron-rich substrates like para-methoxy styrene and electron-deficient substrates like 4-vinylbenzonitrile []. Additionally, common iodide catalysts like tetrabutylammonium iodide were ineffective in this specific transformation [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




